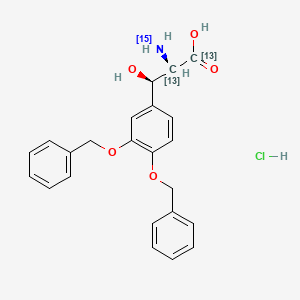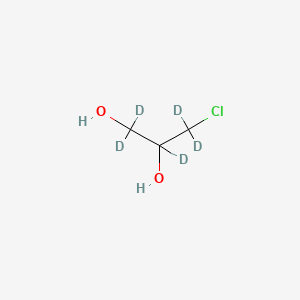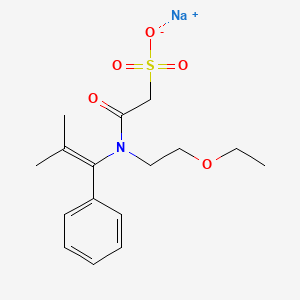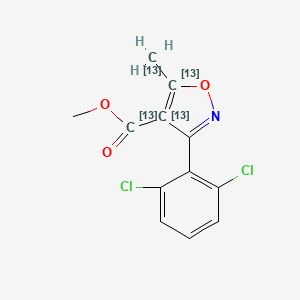
Dihydrochlorure de 4-(1-méthyl-1H-imidazol-5-YL)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride is a chemical compound with the molecular formula C9H15N3.2(HCl) and a molecular weight of 238.16 g/mol . It is a solid substance commonly used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride typically involves the reaction of 1-methylimidazole with piperidine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain reaction conditions and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted piperidine compounds .
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride can be compared with other similar compounds, such as:
- 4-(1H-imidazol-4-yl)piperidine dihydrochloride
- 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride
- 4-(1H-imidazol-1-yl)benzoic acid
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Propriétés
Numéro CAS |
147960-50-7 |
|---|---|
Formule moléculaire |
C9H16ClN3 |
Poids moléculaire |
201.70 g/mol |
Nom IUPAC |
4-(3-methylimidazol-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H |
Clé InChI |
MGMGJFAZGBODRH-UHFFFAOYSA-N |
SMILES |
CN1C=NC=C1C2CCNCC2.Cl.Cl |
SMILES canonique |
CN1C=NC=C1C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)


![2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride](/img/structure/B589412.png)
![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)

![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)



